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Compound of Interest

Compound Name: Allyl oct-2-enoate

Cat. No.: B15176338 Get Quote

Introduction

While the specific compound "Allyl oct-2-enoate" is not commonly documented in flavor

chemistry literature, this report focuses on the closely related and industrially significant allyl

esters, primarily Allyl Octanoate and Allyl Hexanoate (also known as Allyl Caproate). These

compounds are pivotal in the creation of fruit-forward flavor profiles, particularly in conveying

pineapple and other tropical notes. This document provides detailed application notes and

protocols for researchers, scientists, and professionals in drug development and flavor

chemistry, summarizing the synthesis, sensory properties, and analytical determination of these

esters.

Sensory Profile and Applications
Allyl octanoate is characterized by its potent, sweet, fruity, and waxy aroma, with distinct notes

of pineapple and a green, tropical nuance.[1][2] Its flavor profile is described as fatty, fruity, and

reminiscent of pineapple and other tropical fruits.[2] Due to these characteristics, it is a

valuable component in the formulation of a wide range of food and beverage products.

Table 1: Applications of Allyl Octanoate in the Flavor Industry
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Product Category Application

Beverages (Non-alcoholic) Enhances exotic and tropical fruit flavors.[1]

Confectionery and Chewing Gums Provides apricot-like and tropical tastes.[1]

Baked Goods Imparts a fruity and sweet aromatic profile.[1]

Fruit Ices and Frozen Dairy Contributes to pineapple and other fruity notes.

Jams and Jellies Boosts the overall fruit flavor perception.

Physicochemical and Regulatory Data
Allyl esters used in the flavor industry are required to meet high purity standards. The Joint

FAO/WHO Expert Committee on Food Additives (JECFA) has established a group Acceptable

Daily Intake (ADI) for certain allyl esters, highlighting the importance of regulatory compliance

in their use.[3]

Table 2: Physicochemical and Regulatory Information for Allyl Octanoate
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Property Value Reference

Chemical Name prop-2-enyl octanoate [2]

CAS Number 4230-97-1 [2]

Molecular Formula C11H20O2 [4]

Molecular Weight 184.28 g/mol [4]

Appearance Colorless to pale yellow liquid [1]

Odor Description
Waxy, fruity, green, tropical,

pineapple, metallic, soapy
[2]

Taste Description
Fatty, fruity, green, earthy,

tropical, watercress, greasy
[2]

Specific Gravity 0.872 - 0.880 @ 25°C [2]

Refractive Index 1.432 - 1.434 @ 20°C [2]

Flash Point 174.00 °F (78.89 °C) [2]

FEMA Number 2037 [2]

JECFA Number 3 [5]

Experimental Protocols
Protocol 1: Synthesis of Allyl Octanoate via Fischer
Esterification
This protocol describes a standard laboratory procedure for the synthesis of allyl octanoate.

Materials:

Octanoic acid

Allyl alcohol

Sulfuric acid (concentrated, as catalyst)
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Sodium bicarbonate solution (5% w/v)

Anhydrous magnesium sulfate

Distillation apparatus

Separatory funnel

Heating mantle

Magnetic stirrer and stir bar

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine

equimolar amounts of octanoic acid and allyl alcohol.

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total

reactant weight) to the mixture while stirring.

Heat the mixture to reflux using a heating mantle and maintain reflux for 2-4 hours. The

progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas

chromatography (GC).

After the reaction is complete, allow the mixture to cool to room temperature.

Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution

to neutralize the acidic catalyst. Repeat the washing until no more gas evolves.

Wash the organic layer with distilled water to remove any remaining salts.

Dry the organic layer over anhydrous magnesium sulfate.

Filter to remove the drying agent.

Purify the crude allyl octanoate by fractional distillation under reduced pressure to obtain the

pure ester.
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Safety Precautions:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Allyl alcohol is toxic and flammable; handle with care.[6]

Protocol 2: Sensory Evaluation of Allyl Octanoate in a
Beverage Matrix
This protocol outlines a method for the sensory analysis of allyl octanoate in a model beverage

system.

Materials:

Allyl octanoate solution (e.g., 0.1% in propylene glycol)

Sugar-water solution (10% sucrose) as the beverage base

Trained sensory panel (8-12 members)

Glass tasting cups with lids

Data collection software or ballots

Procedure:

Prepare a series of dilutions of the allyl octanoate stock solution in the beverage base to

achieve different concentrations (e.g., 1, 5, 10, 20 ppm).

Present the samples to the sensory panel in a randomized and blind manner. A control

sample (beverage base only) should be included.

Instruct the panelists to evaluate the samples for key sensory attributes such as pineapple

aroma, fruity flavor, sweetness, and any off-notes.
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Use a labeled magnitude scale (LMS) or a 9-point hedonic scale for panelists to rate the

intensity of each attribute.

Collect and analyze the data statistically to determine the sensory profile of allyl octanoate at

different concentrations and to identify the optimal usage level for the desired flavor impact.
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Caption: Synthesis workflow for Allyl Octanoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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